
Quinoline, 8-(1H-imidazol-1-yl)-
Overview
Description
Quinoline, 8-(1H-imidazol-1-yl)- is a heterocyclic aromatic organic compound that combines the structural features of quinoline and imidazole. Quinoline is a nitrogen-containing heterocycle with a benzene ring fused to a pyridine ring, while imidazole is a five-membered ring containing two nitrogen atoms. The fusion of these two structures imparts unique chemical and biological properties to Quinoline, 8-(1H-imidazol-1-yl)-, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 8-(1H-imidazol-1-yl)- typically involves the following steps:
N-Acylation: The initial step involves the acylation of quinoline with an appropriate acylating agent to introduce the imidazole moiety.
N-Alkylation: The next step is the alkylation of the imidazole ring to form the desired product.
Quaternization: Finally, the nitrogen heterocycle is quaternized to complete the synthesis.
Industrial Production Methods
Industrial production of Quinoline, 8-(1H-imidazol-1-yl)- may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. Common methods include:
Microwave-assisted synthesis: This method uses microwave radiation to accelerate the reaction, reducing reaction time and improving yield.
Solvent-free conditions: Reactions conducted without solvents can be more environmentally friendly and cost-effective.
Catalysis: The use of catalysts such as molecular iodine or nano zinc oxide can facilitate the reaction under milder conditions.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 8-(1H-imidazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include:
Quinoline N-oxide derivatives: Formed through oxidation.
Dihydroquinoline derivatives: Formed through reduction.
Substituted quinoline and imidazole derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemical Synthesis and Properties
Synthesis Routes:
The synthesis of Quinoline, 8-(1H-imidazol-1-yl)- typically involves multi-step reactions starting from simple precursors. Common methods include:
- Skraup Synthesis: A cyclization reaction involving aniline derivatives.
- Methylation: Introduction of methoxy groups through methylation reactions.
- Imidazole Formation: Constructed via condensation reactions involving glyoxal and ammonia.
These synthetic pathways allow for the introduction of various functional groups that can enhance the biological activity of the resulting compounds.
Biological Applications
Antimicrobial Activity:
Quinoline derivatives have been extensively studied for their antimicrobial properties. For instance, compounds like 4-(1H-imidazol-1-yl)quinoline-2,8-diamine have shown effectiveness against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa . The minimum inhibitory concentrations (MIC) for these compounds suggest potent antibacterial activity, making them candidates for further development as therapeutic agents.
Antiviral Properties:
Recent studies have demonstrated that quinoline derivatives exhibit antiviral activity against SARS-CoV-2. The compound 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol (DD1) was synthesized and characterized, showing potential as a treatment for COVID-19 due to its interaction with viral receptors . Molecular docking studies indicated that DD1 binds effectively to critical sites on the virus, suggesting a mechanism for inhibiting viral replication.
Anticancer Potential:
Quinoline-imidazole hybrids have been investigated for their anticancer properties. A study on hybrid quinoline-benzimidazole derivatives revealed significant cytotoxicity against various cancer cell lines, with some compounds exhibiting selectivity towards specific types of cancer . The mechanism of action often involves disruption of DNA synthesis and repair pathways in cancer cells.
Industrial Applications
Dyes and Pigments:
Due to their stable chemical structure and vibrant colors, quinoline derivatives are utilized in the development of dyes and pigments. Their ability to form complexes with metals enhances their application in the textile industry and other sectors requiring colorants.
Case Study 1: Antimicrobial Efficacy
A quinoline compound was tested for its antibacterial properties against a range of pathogens. The results indicated that it had an MIC value between 0.78 to 12.5 µg/ml against various bacteria, demonstrating its potential as an effective antimicrobial agent .
Case Study 2: Antiviral Drug Development
In a study focused on DD1, researchers synthesized the compound and conducted molecular docking studies that showed strong binding affinity to COVID-19 receptors. This study highlights the potential for developing new antiviral therapies based on quinoline structures .
Data Table: Summary of Applications
Application Area | Specific Compounds | Key Findings |
---|---|---|
Antimicrobial | 4-(1H-imidazol-1-yl)quinoline-2,8-diamine | Effective against Staphylococcus aureus (MIC: 0.78 µg/ml) |
Antiviral | 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol (DD1) | Potential treatment for COVID-19; strong binding to viral receptors |
Anticancer | Hybrid quinoline-benzimidazole derivatives | Significant cytotoxicity against cancer cell lines |
Mechanism of Action
The mechanism of action of Quinoline, 8-(1H-imidazol-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Quinoline, 8-(1H-imidazol-1-yl)- can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline core structure but differ in the substituents attached to the ring.
Imidazole derivatives: These compounds share the imidazole core structure but differ in the substituents attached to the ring.
Hybrid compounds: Compounds that combine the structural features of quinoline and imidazole, similar to Quinoline, 8-(1H-imidazol-1-yl)-.
Uniqueness
The uniqueness of Quinoline, 8-(1H-imidazol-1-yl)- lies in its combined structural features, which impart distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Quinoline derivatives, particularly those with imidazole substitutions, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound Quinoline, 8-(1H-imidazol-1-yl)- , examining its anticancer, antimicrobial, and antiviral properties based on recent research findings.
Chemical Structure and Synthesis
Quinoline, 8-(1H-imidazol-1-yl)- is a hybrid compound that combines the quinoline and imidazole moieties. The synthesis typically involves multi-step processes including N-acylation, N-alkylation, and cycloaddition reactions. For example, a recent study synthesized various quinoline-imidazole derivatives through a straightforward four-step process that resulted in compounds with promising biological activities .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of quinoline derivatives. A notable investigation evaluated a series of hybrid quinoline-benzimidazole compounds and found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-468) and leukemia (HL-60) . The compound 11h showed exceptional activity with a GI50 in the nanomolar range across multiple cancer types.
Table 1: Anticancer Activity of Selected Quinoline Derivatives
Compound | Cancer Type | GI50 (nM) | Mechanism of Action |
---|---|---|---|
11h | Leukemia HL-60 | <10 | Topoisomerase II inhibition |
12h | Breast MDA-MB-468 | <20 | ATP synthase inhibition |
12f | Ovarian IGROV1 | <15 | Apoptosis induction |
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have also been extensively studied. In vitro assays revealed that several compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds 12f , 12c , and 12d exhibited superior antibacterial activity against E. coli, surpassing standard antibiotics like Gentamicin .
Table 2: Antimicrobial Activity of Selected Quinoline Derivatives
Compound | Bacterial Strain | MIC (µg/mL) | Activity Type |
---|---|---|---|
12f | E. coli | 0.5 | Gram-negative |
8i | S. aureus | 2.0 | Gram-positive |
Antiviral Activity
Research has also highlighted the potential of quinoline derivatives as antiviral agents. A specific derivative, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol , was synthesized as a potential treatment for SARS-CoV-2 infections, demonstrating significant antiviral properties in preliminary assays . The compound's mechanism appears to involve interference with viral replication processes.
Table 3: Antiviral Activity of Quinoline Derivatives
Compound | Virus | IC50 (µM) | Mechanism of Action |
---|---|---|---|
DD1 (5-((1H-imidazol-1-yl)methyl)quinolin-8-ol) | SARS-CoV-2 | <5 | Viral replication inhibition |
Case Study 1: Anticancer Efficacy
In a study involving a series of quinoline-benzimidazole compounds, researchers found that compound 11h not only exhibited high cytotoxicity but also induced apoptosis in cancer cells through the activation of caspase pathways. This suggests that quinoline derivatives can serve as lead compounds for developing new anticancer therapies .
Case Study 2: Antimicrobial Mechanism
Another study focused on the antimicrobial action of quinoline derivatives against E. coli. The results indicated that these compounds disrupt bacterial cell membrane integrity, leading to cell lysis. This mechanism highlights the potential for developing novel antibiotics based on quinoline structures .
Properties
IUPAC Name |
8-imidazol-1-ylquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-3-10-4-2-6-14-12(10)11(5-1)15-8-7-13-9-15/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJVJSJRBIOWOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N3C=CN=C3)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70801309 | |
Record name | 8-(1H-Imidazol-1-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70801309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647841-39-2 | |
Record name | 8-(1H-Imidazol-1-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70801309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.